Field: Organic Electronics
Application: 4-Bromo-2-fluorobenzonitrile is used as an OLED intermediate.
Method: The specific methods of application or experimental procedures would depend on the specific OLED being manufactured. Typically, these compounds are used in the synthesis of light-emitting polymers or small molecules.
Results: The use of these intermediates can lead to OLEDs with improved efficiency, lifespan, and color purity.
Field: Pharmaceutical Chemistry
Application: 4-Bromo-2-fluorobenzonitrile is used as a pharmaceutical intermediate.
Method: Again, the specific methods would depend on the drug being synthesized. These compounds can be used in various reactions to build more complex molecules.
Results: The use of these intermediates can lead to the synthesis of new drugs with potential therapeutic applications.
Field: Organic Chemistry
Application: 2-Amino-5-bromo-4-fluorobenzonitrile is used in the synthesis of heterocycles.
Method: Heterocycles, or cyclic compounds that contain atoms of at least two different elements, are typically synthesized through cyclization reactions.
Results: Heterocycles are a key structural motif in many natural products and pharmaceuticals.
Field: Materials Science
Application: 2-Amino-5-bromo-4-fluorobenzonitrile is used in the synthesis of liquid crystals.
Method: The synthesis of liquid crystals often involves the creation of rigid, rod-like molecules, which can be achieved using various synthetic strategies.
Results: Liquid crystals have unique properties between those of conventional liquids and those of solid crystals and are used in a variety of applications, including LCD displays.
4-Amino-5-bromo-2-fluorobenzonitrile is an organic compound characterized by the molecular formula CHBrFN. This compound is a derivative of benzonitrile, featuring three distinct substituents on the benzene ring: an amino group (-NH), a bromo group (-Br), and a fluoro group (-F). The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable intermediate in various synthetic applications, particularly in pharmaceuticals and agrochemicals.
There is no documented information on the mechanism of action of 4-ABF-BN in any biological systems or its interaction with other compounds.
Due to the absence of dedicated research, specific safety information on 4-ABF-BN is not available. However, considering the presence of the bromo group, it is advisable to handle the compound with care as bromoaromatic compounds can have various health hazards []. General laboratory safety practices for handling unknown compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
The biological activity of 4-Amino-5-bromo-2-fluorobenzonitrile is significant, particularly in drug discovery. It has been explored for its potential as a building block for biologically active molecules, including enzyme inhibitors and receptor modulators. The amino group can form hydrogen bonds with biological targets, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding interactions.
The synthesis of 4-Amino-5-bromo-2-fluorobenzonitrile typically involves multi-step reactions:
4-Amino-5-bromo-2-fluorobenzonitrile has diverse applications across several fields:
Research into the interaction mechanisms of 4-Amino-5-bromo-2-fluorobenzonitrile focuses on its binding affinities with various biological targets. Studies indicate that its amino group can facilitate hydrogen bonding, while the halogen substituents may enhance interactions through non-covalent bonding. This dual functionality allows for modulation of enzyme activity or receptor signaling pathways, making it a promising candidate for further pharmacological exploration.
Several compounds share structural similarities with 4-Amino-5-bromo-2-fluorobenzonitrile. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-fluorobenzonitrile | Lacks amino group | Limited reactivity compared to 4-Amino-5-bromo-2-fluorobenzonitrile. |
4-Bromo-2-fluorobenzonitrile | Lacks amino group | Different reactivity profiles due to absence of amino group. |
5-Amino-2-fluorobenzonitrile | Lacks bromo substituent | Influences its chemical behavior and applications. |
Uniqueness: The uniqueness of 4-Amino-5-bromo-2-fluorobenzonitrile lies in its combination of all three substituents (amino, bromo, and fluoro) on the benzene ring. This configuration allows for versatile reactivity and a wide range of applications across chemistry, biology, and materials science, distinguishing it from its analogs.